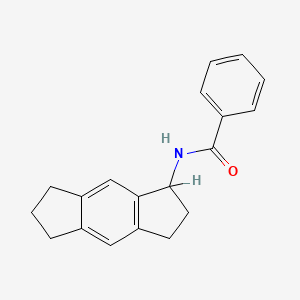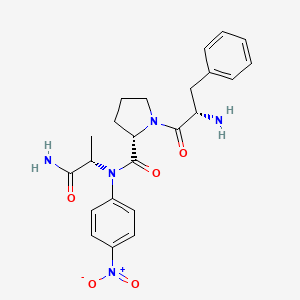
L-Phenylalanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Phenylalanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide is a synthetic peptide compound It is composed of three amino acids: phenylalanine, proline, and alanine, with a nitrophenyl group attached to the alanine residue
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are activated using reagents such as HBTU or DIC and coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed using TFA or similar reagents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions are crucial for efficient production.
化学反応の分析
Types of Reactions
L-Phenylalanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenylalanine derivatives.
科学的研究の応用
L-Phenylalanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential as a substrate for proteases and peptidases.
Medicine: Explored for its potential therapeutic applications, including enzyme inhibition and drug delivery.
Industry: Utilized in the development of peptide-based materials and sensors.
作用機序
The mechanism of action of L-Phenylalanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can act as a recognition element, facilitating binding to the target. The peptide backbone may undergo conformational changes upon binding, influencing the activity of the target.
類似化合物との比較
Similar Compounds
L-Phenylalanyl-L-prolyl-L-alaninamide: Lacks the nitrophenyl group, resulting in different chemical properties and reactivity.
L-Phenylalanyl-L-prolyl-N-(4-aminophenyl)-L-alaninamide:
Uniqueness
L-Phenylalanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential for specific interactions with molecular targets. This uniqueness makes it valuable for various research and industrial applications.
特性
分子式 |
C23H27N5O5 |
|---|---|
分子量 |
453.5 g/mol |
IUPAC名 |
(2S)-N-[(2S)-1-amino-1-oxopropan-2-yl]-1-[(2S)-2-amino-3-phenylpropanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H27N5O5/c1-15(21(25)29)27(17-9-11-18(12-10-17)28(32)33)23(31)20-8-5-13-26(20)22(30)19(24)14-16-6-3-2-4-7-16/h2-4,6-7,9-12,15,19-20H,5,8,13-14,24H2,1H3,(H2,25,29)/t15-,19-,20-/m0/s1 |
InChIキー |
LENJPKSXPDSZLR-YSSFQJQWSA-N |
異性体SMILES |
C[C@@H](C(=O)N)N(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)N |
正規SMILES |
CC(C(=O)N)N(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Amino-2-[([1,1'-biphenyl]-4-yl)oxy]-4-bromoanthracene-9,10-dione](/img/structure/B13148792.png)
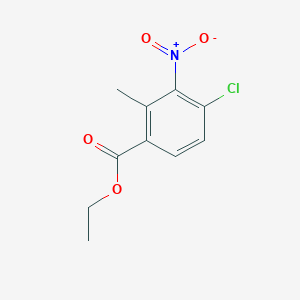

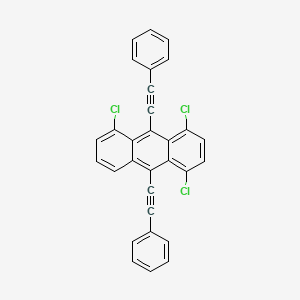

![3-([Ethyl(methyl)amino]methyl)-5-fluorobenzonitrile](/img/structure/B13148819.png)
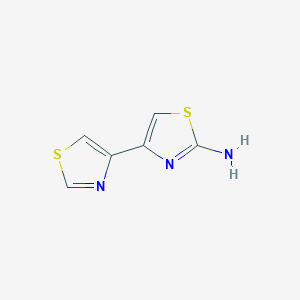
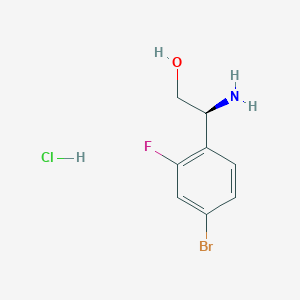
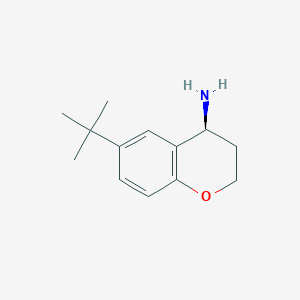

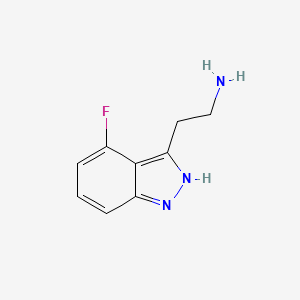
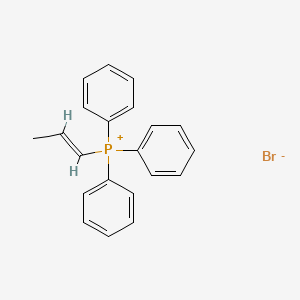
![Ethenetricarbonitrile, [4-(diphenylamino)phenyl]-](/img/structure/B13148852.png)
